3-(4-Bromo-benzylsulfanyl)-5-pyridin-3-yl-[1,2,4]triazol-4-ylamine
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Overview
Description
3-(4-Bromo-benzylsulfanyl)-5-pyridin-3-yl-[1,2,4]triazol-4-ylamine is a heterocyclic compound that features a triazole ring, a pyridine ring, and a bromo-benzylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-benzylsulfanyl)-5-pyridin-3-yl-[1,2,4]triazol-4-ylamine typically involves the reaction of 4-bromo-benzyl chloride with 3-mercapto-5-pyridin-3-yl-[1,2,4]triazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-benzylsulfanyl)-5-pyridin-3-yl-[1,2,4]triazol-4-ylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfanyl group can be oxidized to sulfoxides or sulfones.
Coupling Reactions: The triazole and pyridine rings can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling: Palladium-catalyzed coupling reactions using reagents like palladium acetate and triphenylphosphine.
Major Products
Substitution: Products with various functional groups replacing the bromo group.
Oxidation: Sulfoxides or sulfones.
Coupling: Biaryl or heteroaryl compounds.
Scientific Research Applications
3-(4-Bromo-benzylsulfanyl)-5-pyridin-3-yl-[1,2,4]triazol-4-ylamine has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs, particularly as enzyme inhibitors or receptor modulators.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of 3-(4-Bromo-benzylsulfanyl)-5-pyridin-3-yl-[1,2,4]triazol-4-ylamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s triazole and pyridine rings can form hydrogen bonds and π-π interactions with amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Bromo-benzylsulfanyl)-5-phenyl-[1,2,4]triazol-4-ylamine
- 3-Benzylsulfanyl-4H-(1,2,4)triazole
- 4-[(3-Bromo-4-O-sulfamoylbenzyl)(4-cyanophenyl)amino]-4H-[1,2,4]triazole
Uniqueness
3-(4-Bromo-benzylsulfanyl)-5-pyridin-3-yl-[1,2,4]triazol-4-ylamine is unique due to the presence of both a pyridine ring and a bromo-benzylsulfanyl group. This combination imparts distinct electronic and steric properties, making it a versatile scaffold for various applications .
Properties
CAS No. |
840482-56-6 |
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Molecular Formula |
C14H12BrN5S |
Molecular Weight |
362.25 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-5-pyridin-3-yl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C14H12BrN5S/c15-12-5-3-10(4-6-12)9-21-14-19-18-13(20(14)16)11-2-1-7-17-8-11/h1-8H,9,16H2 |
InChI Key |
MYZKFWIBJYLOGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)Br |
solubility |
41.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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